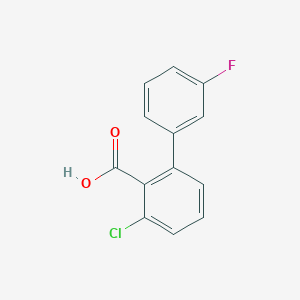
4-Chloro-2-(3-fluorophenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(3-fluorophenyl)benzoic acid, or 4-CPA, is a synthetic organic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. It is a white powder that is soluble in water and has a molecular weight of 226.59 g/mol. 4-CPA is a versatile compound used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in chemical reactions.
Wirkmechanismus
4-CPA has been found to act as an inhibitor of the enzyme thymidylate synthase (TS), which is involved in DNA synthesis. By inhibiting TS, 4-CPA prevents the synthesis of DNA, leading to cell death. Additionally, 4-CPA has been found to inhibit the growth of several types of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4-CPA has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. Additionally, 4-CPA has been found to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-CPA in laboratory experiments offers a number of advantages. In particular, it is relatively easy to synthesize and is relatively inexpensive. Additionally, 4-CPA has been found to be effective at inhibiting the growth of several types of cancer cells, as well as certain bacteria and fungi.
However, there are some limitations to the use of 4-CPA in laboratory experiments. In particular, it is not always effective at inhibiting the growth of certain types of cancer cells, and it can be toxic at higher doses. Additionally, 4-CPA is not always stable in solution and can degrade over time.
Zukünftige Richtungen
Given its potential applications in the medical and pharmaceutical industries, there are a number of potential future directions for research on 4-CPA. In particular, more research is needed to further investigate its potential as an anti-cancer agent, as well as its potential to inhibit the growth of certain bacteria and fungi. Additionally, more research is needed to further investigate its biochemical and physiological effects, as well as its potential toxicity at higher doses. Finally, more research is needed to improve the stability of 4-CPA in solution and to develop more efficient and cost-effective methods of synthesis.
Synthesemethoden
4-CPA is usually synthesized via the Friedel-Crafts alkylation reaction between benzene and chloroacetic acid in the presence of an aluminum chloride catalyst. This reaction produces 4-chloro-2-(3-fluorophenyl)benzoic acid in a yield of up to 95%.
Wissenschaftliche Forschungsanwendungen
4-CPA has been studied extensively for its potential applications in the medical and pharmaceutical industries. In particular, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of several types of cancer cells. Additionally, 4-CPA has been studied for its potential to inhibit the growth of certain bacteria and fungi. It has also been used as a catalyst in the synthesis of organic compounds.
Eigenschaften
IUPAC Name |
4-chloro-2-(3-fluorophenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO2/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(15)6-8/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJOICBDZNAQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673457 |
Source


|
| Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(3-fluorophenyl)benzoic acid | |
CAS RN |
1214367-45-9 |
Source


|
| Record name | 5-Chloro-3'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














